N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Overview
Description
N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound featuring a blend of various functional groups, including triazoles, methoxy, ethylthio, and benzamides. It is recognized for its intricate molecular structure that holds potential in diverse scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves multiple steps, starting with the formation of the core triazole ring. Typically, a [3+2] cycloaddition reaction between azides and alkynes forms the triazole ring. This is followed by the introduction of the methoxyphenyl and ethylthio substituents through selective substitutions, ensuring the preservation of the desired reactive sites. The final step includes the amide formation, achieved through a coupling reaction between the triazole derivative and 3-methylbenzoic acid using agents like carbodiimides to facilitate amide bond formation.
Industrial Production Methods
On an industrial scale, the production often mirrors the laboratory synthesis but involves optimization for scale, yield, and cost-efficiency. High-pressure reactors and continuous flow techniques can enhance reaction rates and ensure uniform product quality. Solvent selection and reaction temperature are critically adjusted to maximize output and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to a sulfone or sulfoxide.
Reduction: : Reduction can target the triazole ring or the benzamide moiety under specific conditions.
Substitution: : The methoxyphenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids can facilitate the oxidation of sulfur atoms.
Reduction: : Catalytic hydrogenation or hydride donors (e.g., sodium borohydride) are typical choices.
Substitution: : Nucleophiles such as alkoxides or amines, under basic conditions, can lead to substitution at the methoxyphenyl ring.
Major Products Formed from These Reactions
Oxidation: : Sulfone or sulfoxide derivatives.
Reduction: : Reduced triazole and benzamide derivatives.
Substitution: : Functionalized methoxyphenyl derivatives with varied nucleophilic groups.
Scientific Research Applications
N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has versatile applications in various research fields:
Chemistry
Catalysis: : It can be used as a ligand in metal-catalyzed reactions, aiding in the formation of coordination complexes.
Material Science: : Potential use in the synthesis of novel polymers or advanced materials due to its functional diversity.
Biology and Medicine
Drug Development: : Exploring its potential as a pharmacophore for the design of new therapeutic agents due to its ability to interact with biological targets.
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, impacting various biochemical pathways.
Industry
Agriculture: : Possible applications as a pesticide or herbicide due to its bioactive nature.
Chemical Manufacturing: : Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves its interaction with specific enzymes or receptors, leading to modulation of their activity. The triazole ring, known for its ability to chelate metals, can inhibit metalloenzymes, while the methoxyphenyl and ethylthio groups may enhance binding specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-3-methylbenzamide
N-((5-phenyl-4-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
N-(5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Uniqueness
Compared to these similar compounds, N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which enhances its versatility in chemical reactions and potential bioactivity. The presence of the ethylthio group specifically can significantly alter its physical and chemical properties compared to its analogs, making it a compound of particular interest in various research applications.
There you have it—a detailed exploration of this compound. Does this help, or are there more specifics you are curious about?
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-10-5-6-11-17(16)26-3)13-21-19(25)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECVIAZUKOELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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